6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features a thiazole ring fused with a quinazolinone structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the thiazole ring followed by its fusion with the quinazolinone structure. One common method involves the reaction of 2-aminothiazole with appropriate quinazolinone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the quinazolinone moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of halogenating agents or nucleophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or quinazolinone rings .
Scientific Research Applications
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Quinazolinone: The parent structure of the quinazolinone moiety in the compound.
Thiazole: The core structure of the thiazole ring in the compound
Uniqueness
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its fused ring structure, which combines the properties of both thiazole and quinazolinone. This fusion enhances its biological activity and broadens its range of applications compared to simpler thiazole or quinazolinone derivatives .
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-16-5-8-4-7(10-6-18-11(13)14-10)2-3-9(8)15-12(16)17/h2-4,6H,5H2,1H3,(H2,13,14)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFCLHDNOLZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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